Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid, is a powerful organic superacid. Its extreme acidity, exceeding most mineral acids, makes it valuable in various scientific research applications. Triflidic acid can act as a strong Brønsted–Lowry acid, readily donating a proton (H+) to various substrates. This ability allows it to facilitate numerous chemical reactions by activating substrates and lowering their activation energy. For instance, triflidic acid is used as a catalyst in Friedel–Crafts reactions, acylation reactions, and alkylation reactions, promoting the formation of desired products with high efficiency.
The exceptional acidity of triflidic acid allows it to cleave strong chemical bonds and activate various functional groups in organic molecules. This capability makes it a versatile tool in organic synthesis for achieving complex transformations. Researchers utilize triflidic acid for diverse applications, including:
The unique properties of triflidic acid are finding increasing applications in material science research. For example, triflidic acid is used in the synthesis of novel conducting polymers, which possess valuable electrical properties. Additionally, it is being explored for the development of new catalysts for various chemical reactions relevant to material synthesis and processing.
The exceptional properties of triflidic acid continue to inspire ongoing research into its potential applications in various scientific fields. Researchers are exploring its use in areas like:
Tris[(trifluoromethyl)sulfonyl]methane, with the chemical formula , is a highly fluorinated compound characterized by three trifluoromethylsulfonyl groups attached to a central carbon atom. This compound is notable for its strong acidity and unique structural features, including three sulfur-oxygen bonds and a central carbon atom that carries a formal negative charge in its anionic form, tris[(trifluoromethyl)sulfonyl]methide .
The compound exhibits remarkable stability and solubility in various organic solvents, making it suitable for diverse chemical applications. Its molecular structure includes a central carbon atom bonded to three sulfonyl groups, which contribute to its unique chemical properties and reactivity.
Several synthesis methods have been developed for tris[(trifluoromethyl)sulfonyl]methane:
These methods allow for the controlled synthesis of tris[(trifluoromethyl)sulfonyl]methane and related compounds.
Tris[(trifluoromethyl)sulfonyl]methane finds applications across various fields:
Research indicates that tris[(trifluoromethyl)sulfonyl]methane interacts significantly with various enzymes due to its strong acidity. These interactions can either activate or inhibit enzymatic activity depending on the context of the reaction. Additionally, studies have shown that it can participate in complex biochemical pathways, suggesting potential therapeutic applications.
Tris[(trifluoromethyl)sulfonyl]methane shares similarities with several other compounds characterized by sulfonyl or trifluoromethyl functionalities. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Tris[(trifluoromethyl)sulfonyl]methane | HC(SO₂CF₃)₃ | Strong acid; used as a catalyst |
Trifluoromethanesulfonic acid | CF₃SO₃H | Strong acid; widely used as a reagent |
Sulfur trioxide | SO₃ | Highly reactive; used in sulfonation reactions |
Trisulfone | R-SO₂-SO₂-R | Contains multiple sulfonyl groups; less acidic |
Tris[(trifluoromethyl)sulfonyl]methane is unique due to its combination of trifluoromethyl groups and strong acidity, which sets it apart from other similar compounds.
Tris[(trifluoromethyl)sulfonyl]methane exists as a colorless solid at room temperature [1] [2]. The compound is characterized by its crystalline structure and exhibits a distinctive appearance that is typical of highly fluorinated organic compounds [1]. The physical form is stable under normal atmospheric conditions, making it suitable for handling in laboratory environments with appropriate safety precautions [3] [4].
The melting point of tris[(trifluoromethyl)sulfonyl]methane has been experimentally determined to be 69.2°C (156.6°F; 342.3 K) [1] [2]. This relatively low melting point for such a highly fluorinated compound reflects the molecular structure and intermolecular forces present in the crystalline lattice.
The boiling point has been predicted using computational methods to be 414.4 ± 45.0°C [5]. This predicted value indicates the compound's thermal stability at elevated temperatures, though experimental verification of this parameter remains to be documented in the literature. The substantial difference between melting and boiling points suggests a wide liquid range, which is characteristic of many organosulfur compounds.
Thermal Property | Temperature (°C) | Temperature (K) | Reference |
---|---|---|---|
Melting Point | 69.2 | 342.3 | Wikipedia [1] |
Boiling Point (Predicted) | 414.4 ± 45.0 | 687.6 ± 45.0 | LookChem [5] |
Tris[(trifluoromethyl)sulfonyl]methane demonstrates miscible solubility in water [1] [2], which is notable given the highly fluorinated nature of the compound. This water solubility is attributed to the polar sulfone functional groups that can form hydrogen bonds with water molecules, overcoming the hydrophobic nature of the trifluoromethyl groups.
The compound also exhibits solubility in organic solvents, particularly diethyl ether [6]. This dual solubility behavior makes the compound versatile for various chemical applications and synthetic procedures. The solubility pattern reflects the amphiphilic nature of the molecule, with hydrophilic sulfone groups and lipophilic fluorinated segments.
Additional solubility data indicates that various salt forms of the compound, such as the potassium salt, are also water-soluble and show solubility in polar organic solvents like methanol [4] [7]. The ionic forms maintain good solubility characteristics while offering different handling and stability properties.
The spectroscopic characterization of tris[(trifluoromethyl)sulfonyl]methane provides crucial structural information. The molecular formula C₄HF₉O₆S₃ corresponds to a molecular weight of 412.21 g/mol [8] [9] [10], with an exact mass of 411.879155 g/mol [9] [11].
Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic patterns for the compound. The ¹⁹F NMR spectrum shows chemical shifts typical of trifluoromethyl groups attached to electron-withdrawing sulfone functionalities [12] [13]. The fluorine atoms in CF₃ groups typically appear in the range of -70 to -85 ppm relative to CFCl₃, with the exact position depending on the electronic environment and solvent effects [12].
The ¹H NMR spectrum displays a characteristic singlet for the central methine proton, which appears significantly downfield due to the strong electron-withdrawing effect of the three trifluoromethylsulfonyl substituents [14]. The ¹³C NMR shows distinct signals for the carbon atoms in the trifluoromethyl groups and the central carbon bearing the three sulfone substituents.
Infrared spectroscopy reveals characteristic vibrational modes of the compound [15]. The sulfone groups exhibit strong absorption bands around 1150-1350 cm⁻¹ corresponding to S=O stretching vibrations [15]. The C-F stretching modes of the trifluoromethyl groups appear in the 1000-1300 cm⁻¹ region, while the C-S stretching vibrations occur around 600-800 cm⁻¹ [15].
The thermodynamic properties of tris[(trifluoromethyl)sulfonyl]methane reflect its structural characteristics and molecular interactions. The compound exhibits a predicted density of 1.989 ± 0.06 g/cm³ [5], which is relatively high due to the presence of multiple fluorine atoms and sulfur atoms in the molecular structure.
Thermal stability studies indicate that the compound and its derivatives maintain stability at elevated temperatures. Salt forms of the compound demonstrate thermal stability exceeding 300°C , which is consistent with the strong C-S and S=O bonds present in the molecular framework [17]. This thermal stability makes the compound suitable for applications requiring elevated temperature conditions.
The compound's thermodynamic behavior is influenced by the strong electron-withdrawing effects of the trifluoromethylsulfonyl groups, which stabilize the central carbon atom and contribute to the overall molecular stability [1] [18]. The presence of multiple fluorine atoms also contributes to the compound's unique thermodynamic profile, including its vapor pressure characteristics and phase transition behavior.
Thermodynamic Property | Value | Units | Method | Reference |
---|---|---|---|---|
Density (Predicted) | 1.989 ± 0.06 | g/cm³ | Computational | LookChem [5] |
Thermal Stability | >300 | °C | Experimental | Literature |
Molecular Volume | Variable | ų | DFT Calculations | Literature [19] |
Corrosive;Irritant